2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a cyclopenta[b]pyridine core substituted with a carbonitrile group at position 3 and a piperazine moiety linked to a 4-methoxypyrimidine ring at position 2.
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-25-16-5-6-20-18(22-16)24-9-7-23(8-10-24)17-14(12-19)11-13-3-2-4-15(13)21-17/h5-6,11H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHSOYKNNNOHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
It is known that piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances.
Comparison with Similar Compounds
Table 1: Comparison of Pyrimidine-5-carbonitrile Derivatives
Piperazine-Containing Analogues
The piperazine moiety is a common feature in compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () and 4-(4-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-(pyridin-2-yl)pyrimidine-5-carbonitrile (). Notable differences include:
- Core Heterocycles : uses a pyridine ring, while the target compound employs a cyclopenta[b]pyridine system, which may confer greater conformational rigidity.
- Physicochemical Properties : The compound in has a predicted pKa of 6.63, suggesting moderate basicity, whereas the target compound’s cyclopenta[b]pyridine core could alter solubility and logP values .
Table 2: Piperazine Derivatives Comparison
Substituent-Driven Functional Variations
- Methoxy Groups : The 4-methoxypyrimidine group in the target compound contrasts with the 4-methylpiperazine in and the morpholine-carbonylphenyl group in . Methoxy groups typically enhance metabolic stability compared to methyl or morpholine substituents .
- Carbonitrile Positioning : The carbonitrile group at position 3 in the target compound differs from its placement in pyrimidine-5-carbonitrile derivatives (e.g., position 5 in ), which may influence electronic properties and hydrogen-bonding capacity .
Research Findings and Implications
- Optimization Gaps : Unlike the patent compounds in (e.g., pyrido[1,2-a]pyrimidin-4-ones with benzodioxol substituents), the target compound lacks reported data on solubility or pharmacokinetics, highlighting areas for further study .
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